Hydrogen Bond Donor (HBD) Capacity: -CF₂H vs. -CH₃ vs. -CF₃ Functional Group Comparison
The -CF₂H group is a demonstrated hydrogen bond donor (HBD) due to the highly polarized F₂C–H bond, whereas the methyl (-CH₃) group lacks this capacity and the trifluoromethyl (-CF₃) group is exclusively a hydrogen bond acceptor [1]. Computational and crystallographic studies quantify the HBD strength of -CF₂H as weaker than OH or SH but sufficient to engage in stabilizing intermolecular interactions, making it a viable bioisostere for hydroxyl and thiol moieties in drug candidates [2].
| Evidence Dimension | Hydrogen Bond Donor Capability |
|---|---|
| Target Compound Data | CF₂H: Capable hydrogen bond donor; H-bond acidity (A) parameter ~0.10–0.15 (estimated) |
| Comparator Or Baseline | CH₃ (4-nitrotoluene): No HBD capacity; CF₃ (4-nitrobenzotrifluoride): H-bond acceptor only |
| Quantified Difference | Qualitative difference: CF₂H group can act as HBD; CH₃ and CF₃ groups cannot |
| Conditions | X-ray crystallography, NMR spectroscopy, DFT calculations on model CF₂H-containing aromatic systems |
Why This Matters
Procurement of the CF₂H-containing building block enables the introduction of a metabolically stable hydrogen-bond donor motif, a synthetic handle unavailable with non-fluorinated or trifluoromethylated analogs, directly impacting ligand-receptor binding optimization in drug discovery.
- [1] Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. View Source
- [2] Mistry, A., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 189–199. View Source
